2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
2-cyclopropyl-4-(5-fluoropyridin-3-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-9-3-8(5-14-6-9)10-4-11(17)16-12(15-10)7-1-2-7/h3-7H,1-2H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBELDNNKHKZCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC(=CN=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is suggested that the compound may have fungicidal activity, indicating potential targets within fungal organisms.
Mode of Action
The spatial configuration of the carbon atoms connected to the compound plays an important role in its fungicidal activity. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best.
Biological Activity
2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol is a heterocyclic compound characterized by its unique structural features, which include a cyclopropyl group and a fluoropyridinyl moiety. This compound has garnered significant interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications, particularly in oncology and enzymatic inhibition.
The biological activity of this compound primarily involves its interaction with specific enzymes and cellular pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, impacting biochemical pathways crucial for cell survival and proliferation. For instance, it may disrupt the electron transport chain in mitochondria, leading to altered energy metabolism and potential cell death.
- Modulation of Signaling Pathways : It influences cell signaling by altering the phosphorylation states of proteins involved in critical pathways, such as apoptosis and cell cycle regulation. This modulation can lead to significant changes in gene expression and cellular behavior.
Cellular Effects
The compound's effects on cellular processes are profound:
- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism often involves apoptosis induction through caspase activation .
- Antifungal Activity : Preliminary studies suggest potential antifungal properties, although further research is necessary to elucidate these effects fully.
Case Studies
- Anticancer Activity : In a study examining the compound's efficacy against human leukemia cell lines, it was found to significantly induce apoptosis at sub-micromolar concentrations. Flow cytometry assays revealed that the compound triggers cell cycle arrest and apoptosis in a dose-dependent manner .
- Enzymatic Interaction Studies : Investigations into the compound's interaction with carbonic anhydrases revealed selective inhibition at nanomolar concentrations, highlighting its potential as a therapeutic agent for cancer treatment .
Table of Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction | |
| U-937 | 2.41 | Caspase activation | |
| Human Carbonic Anhydrases | 0.089 (hCA IX) | Selective inhibition |
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common method includes the cyclization of appropriate intermediates under controlled conditions, often utilizing potassium carbonate as a base to facilitate reactions involving halogenated pyrimidines.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons between 2-cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol and related compounds:
Key Structural and Functional Insights:
Core Heterocycle Differences: The target compound’s pyrimidine core distinguishes it from ivosidenib’s pyrrolidine-carboxamide scaffold. Pyrimidines are often utilized in kinase inhibitors due to their ability to engage in hydrogen bonding .
Fluorinated Substituents :
- Both the target compound and ivosidenib feature a 5-fluoropyridin-3-yl group, which is critical for target interactions in IDH1 inhibition . Fluorine’s electronegativity may enhance binding affinity in both cases.
- The 2-fluorophenyl group in the imidazotriazine derivative () introduces aromatic hydrophobicity, likely influencing membrane permeability .
Cyclopropyl vs. Other Substituents :
- The cyclopropyl group in the target compound and the tetrahydropyrido-pyrimidine analog may confer metabolic stability by resisting oxidative degradation compared to linear alkyl chains .
- Ivosidenib’s difluorocyclobutyl group balances steric bulk and polarity, suggesting a trade-off between stability and solubility .
Research Findings and Inferences
- Biological Activity: While direct data for the target compound are lacking, structural analogs like ivosidenib demonstrate that fluoropyridine and pyrimidine motifs are viable for enzyme inhibition. The hydroxyl group at position 4 may act as a hydrogen-bond donor, a feature common in kinase inhibitors .
- Physicochemical Properties : The cyclopropyl group likely improves lipophilicity (logP), while the hydroxyl group enhances aqueous solubility, creating a balanced profile for bioavailability.
Preparation Methods
Construction of the Pyrimidine Core
A common starting point is the use of substituted pyrimidine derivatives, such as 2-chloro-5-fluoropyrimidine. These can be accessed from commercially available materials or synthesized via condensation reactions of amidines with β-dicarbonyl compounds.
Coupling with 5-Fluoropyridin-3-yl Moiety
A Suzuki–Miyaura cross-coupling reaction is frequently employed to attach the 5-fluoropyridin-3-yl group to the pyrimidine core. This involves the use of a boronic acid derivative of the fluoropyridine and a halogenated pyrimidine intermediate, catalyzed by palladium complexes.
Formation of the Pyrimidin-4-ol
The final step involves the conversion of the pyrimidine intermediate to the 4-ol derivative. This is typically achieved by hydrolysis of a 4-chloro or 4-amine pyrimidine under acidic or basic conditions, depending on the nature of the substituent.
Detailed Experimental Conditions
The following table summarizes representative reaction conditions for each key step:
Research Findings and Comparative Analysis
- One-pot procedures have been developed to streamline the synthesis, combining cyclopropylamine introduction and subsequent coupling in a single sequence, improving overall efficiency.
- Base and solvent selection is crucial for the Suzuki–Miyaura coupling, with dry DMF or toluene and potassium carbonate or cesium carbonate as preferred bases to maximize yields.
- Hydrolysis conditions must be carefully controlled to avoid decomposition of sensitive intermediates and to ensure high purity of the final 4-ol product.
Data Table: Summary of Yields and Conditions
| Synthetic Step | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pyrimidine core formation | Amidine, β-dicarbonyl | Ethanol | Reflux | 2–6 | 60–80 |
| Cyclopropyl introduction | Cyclopropylamine, K2CO3 | DMF | 80–100 | 2–8 | 65–85 |
| Suzuki–Miyaura cross-coupling | 5-Fluoropyridin-3-yl boronic acid, Pd catalyst | Toluene/DMF | 100 | 8–16 | 50–75 |
| Hydrolysis to pyrimidin-4-ol | 6N HCl/EtOH or 10% NaOH/MeOH | EtOH/MeOH | Reflux | 1–16 | 70–90 |
Notable Observations
- The choice of cyclopropylamine as the nucleophile is essential for introducing the cyclopropyl group with high regioselectivity.
- Palladium-catalyzed Suzuki coupling is the method of choice for aryl–aryl bond formation, offering high selectivity and functional group tolerance.
- Hydrolysis to the 4-ol is generally high-yielding but may require optimization depending on the protecting groups and substituents present.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
